![molecular formula C22H17F4N5O2 B10812807 [4-(4-Fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10812807.png)
[4-(4-Fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
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Overview
Description
[4-(4-Fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a useful research compound. Its molecular formula is C22H17F4N5O2 and its molecular weight is 459.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound [4-(4-Fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone , commonly referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H18F3N3O3S, with a molecular weight of 461.46 g/mol. The structure features a piperazine ring, which is known for its role in various pharmacological activities, and a pyrazolopyrimidine moiety that enhances its biological profile.
Research indicates that piperazine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Studies suggest that such compounds can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction.
- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase (TYR), an enzyme involved in melanin production, making it a candidate for treating hyperpigmentation disorders.
Tyrosinase Inhibition
A significant study evaluated the compound's efficacy as a competitive inhibitor of tyrosinase from Agaricus bisporus. It was found to have an IC50 value of 0.18 μM, indicating it is approximately 100-fold more active than the reference compound kojic acid (IC50 = 17.76 μM). This suggests strong potential for cosmetic applications aimed at reducing skin pigmentation .
Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to exert cytotoxic effects on B16F10 melanoma cells without causing significant cytotoxicity to normal cells. This selectivity is crucial for therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of Tyrosinase :
- Anticancer Activity :
- Broad Spectrum Antimicrobial Activity :
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazolo-pyrimidine framework is known to enhance antitumor activity by inhibiting specific kinases involved in cancer progression .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in the development of new antibiotics .
Neuropharmacology
- Anxiolytic Effects : The piperazine component is often associated with anxiolytic effects. Compounds containing piperazine rings have been studied for their ability to modulate serotonin receptors, which are critical in anxiety regulation .
- CNS Activity : Investigations into the central nervous system (CNS) effects are ongoing, with potential applications in treating mood disorders or cognitive impairments.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes linked to metabolic pathways, which could be beneficial in treating metabolic disorders. Studies have shown that similar compounds can inhibit enzymes like cyclooxygenases and phosphodiesterases .
- Molecular Docking Studies : Computational studies using molecular docking simulations have predicted interactions with several biological targets, indicating potential therapeutic uses .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the construction of the pyrazolo[1,5-a]pyrimidine core. A common approach includes:
- Cyclocondensation : Reacting aminopyrazoles with β-keto esters or trifluoromethyl-substituted ketones to form the pyrimidine ring .
- Piperazine coupling : Introducing the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or amide bond formation under anhydrous conditions, often using catalysts like HATU or DIPEA .
- Critical conditions : Temperature control (60–80°C for cyclocondensation), inert atmosphere (N₂/Ar), and solvents such as DMF or dichloromethane .
Key validation : Monitor intermediates via TLC/HPLC and confirm final product purity (>95%) using reverse-phase chromatography .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : Resolves ambiguities in stereochemistry and confirms the planar geometry of the pyrazolo[1,5-a]pyrimidine core .
- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl group environments, while ¹H/¹³C NMR assigns aromatic protons and piperazine methylene signals .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₁₉F₄N₅O₂) with <2 ppm error .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Target identification : Use affinity chromatography or thermal shift assays to identify binding proteins .
- Cellular assays : Evaluate dose-dependent inhibition of kinase activity (e.g., KDR kinase) or modulation of purine metabolism pathways, as seen in pyrazolo[1,5-a]pyrimidine analogs .
- In vivo models : Test efficacy in xenograft models for oncology or parasitic infections (e.g., schistosomiasis), with PK/PD studies to correlate plasma concentrations and target engagement .
Q. How should contradictions in reported biological activity data be analyzed?
- Variable control : Compare assay conditions (e.g., cell lines, incubation times, solvent/DMSO concentrations) .
- Structural analogs : Cross-reference activities of derivatives (e.g., replacing furan with thiophene) to identify pharmacophore dependencies .
- Meta-analysis : Apply statistical tools (ANOVA, PCA) to isolate confounding factors in datasets from independent studies .
Q. What computational strategies optimize the compound’s binding affinity and selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like benzodiazepine receptors or kinases. Prioritize residues within 4Å of the trifluoromethyl group .
- QSAR modeling : Corrogate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on IC₅₀ values using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical hydrogen bonds or π-π stacking interactions .
Q. Methodological Considerations
- Data reproducibility : Standardize synthetic protocols (e.g., reagent equivalents, purification steps) and biological assays (e.g., cell passage number, serum lot) .
- Troubleshooting synthesis : Low yields in piperazine coupling may require Boc-protection/deprotection strategies or microwave-assisted synthesis .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N5O2/c23-14-3-5-15(6-4-14)29-7-9-30(10-8-29)21(32)17-13-20-27-16(18-2-1-11-33-18)12-19(22(24,25)26)31(20)28-17/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFIXQALCZPHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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